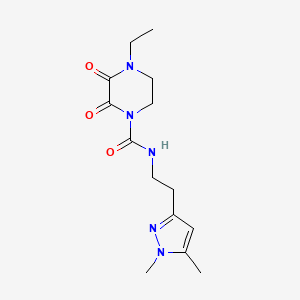
N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 4-chlorobenzoyl group attached to a quinolinecarbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 6-quinolinecarbohydrazide. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of quinolinecarbohydrazide derivatives.
Substitution: Formation of substituted quinolinecarbohydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chlorobenzoyl chloride
- 6-quinolinecarbohydrazide
- N’-(4-methoxybenzylidene)-6-quinolinecarbohydrazide
Uniqueness
N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide is unique due to the presence of both the 4-chlorobenzoyl and quinolinecarbohydrazide moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N'-(4-chlorobenzoyl)quinoline-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-14-6-3-11(4-7-14)16(22)20-21-17(23)13-5-8-15-12(10-13)2-1-9-19-15/h1-10H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVSISXMWHDFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)

![N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2487793.png)
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/new.no-structure.jpg)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)
![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)



![8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B2487805.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2487806.png)
